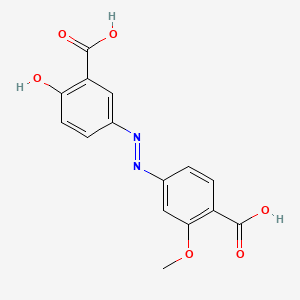
2-Decylthiirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decylthiirane: is an organic compound with the molecular formula C12H24S It belongs to the class of thiiranes, which are three-membered cyclic sulfides Thiiranes are known for their strained ring structure, which makes them highly reactive
准备方法
Synthetic Routes and Reaction Conditions:
Multi-step Reaction:
Industrial Production Methods:
- The industrial production of 2-Decylthiirane typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions:
-
Oxidation:
- 2-Decylthiirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction:
- Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution:
- Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Lithium aluminum hydride (LiAlH4).
- Nucleophiles: Amines, thiols.
Major Products Formed:
- Sulfoxides, sulfones, thiols, and substituted thiiranes.
科学研究应用
Chemistry:
- 2-Decylthiirane is used as a building block in organic synthesis. Its strained ring structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology:
- In biological research, this compound can be used to study the effects of thiirane-containing compounds on biological systems. Its reactivity allows for the modification of biomolecules.
Medicine:
- Potential applications in drug development due to its unique chemical properties. Research is ongoing to explore its use as a precursor for bioactive compounds.
Industry:
- Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
作用机制
Mechanism:
- The mechanism of action of 2-Decylthiirane involves its highly strained ring structure, which makes it reactive towards nucleophiles and electrophiles. The sulfur atom in the thiirane ring can participate in various chemical reactions, leading to the formation of new bonds and products.
Molecular Targets and Pathways:
- The reactivity of this compound allows it to interact with a wide range of molecular targets, including nucleophiles, electrophiles, and radicals. Its interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
相似化合物的比较
Thiirane (Ethylene sulfide): A simpler thiirane with a two-carbon ring structure.
2,3-Dihydrothiirene: Another thiirane derivative with a different substitution pattern.
1,2-Epoxydecane: An epoxide with a similar decyl group but an oxygen atom instead of sulfur.
Uniqueness:
- 2-Decylthiirane is unique due to its decyl group, which imparts distinct chemical properties and reactivity compared to other thiiranes. Its larger alkyl chain makes it more hydrophobic and can influence its interactions in chemical and biological systems.
属性
CAS 编号 |
1078-74-6 |
|---|---|
分子式 |
C12H24S |
分子量 |
200.39 g/mol |
IUPAC 名称 |
2-decylthiirane |
InChI |
InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3 |
InChI 键 |
VRKMUVCLRNFYKO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


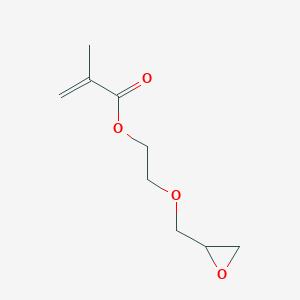

![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
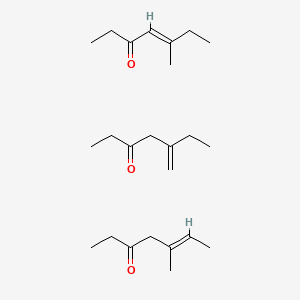
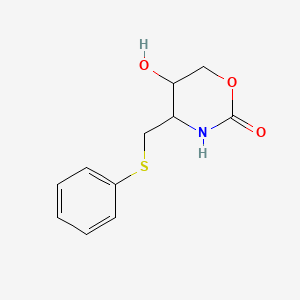
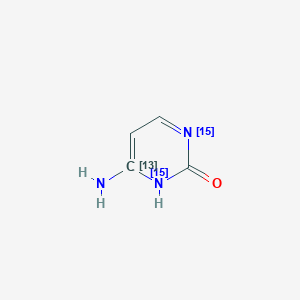
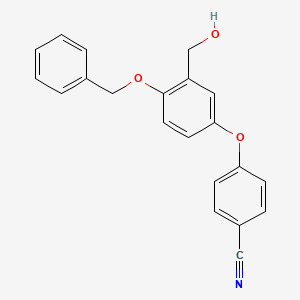
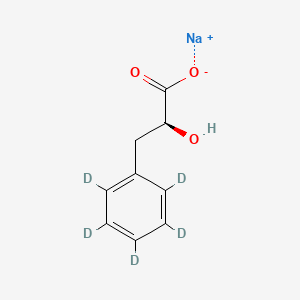
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
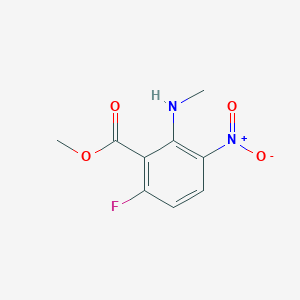
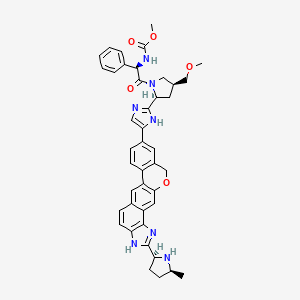
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
